molecular formula C23H22N2O5S B11411960 3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11411960
M. Wt: 438.5 g/mol
InChI Key: CTOHJBDOGHRJDU-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps. One common method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, chloroacetic acid, and other nucleophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetic acid can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications. It is used in medicinal chemistry for the development of new drugs with potential antibacterial, antifungal, and antitumor activities . Additionally, it is studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . By inhibiting these targets, the compound can exert its antitumor and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include other thiazole derivatives such as 2,4-disubstituted thiazoles . These compounds share similar biological activities but differ in their specific structures and substituents, which can affect their potency and selectivity. The unique combination of substituents in this compound makes it particularly interesting for further research and development.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H22N2O5S/c1-28-18-7-5-4-6-15(18)16-11-21(26)25-22(17(16)12-24)31-13-23(25,27)14-8-9-19(29-2)20(10-14)30-3/h4-10,16,27H,11,13H2,1-3H3

InChI Key

CTOHJBDOGHRJDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=CC=C4OC)C#N)O)OC

Origin of Product

United States

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